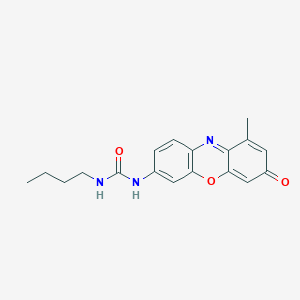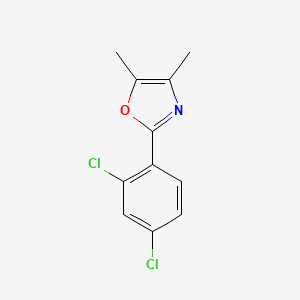![molecular formula C30H26BrN2P B14200410 [(5'-Methyl[2,2'-bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide CAS No. 850462-83-8](/img/structure/B14200410.png)
[(5'-Methyl[2,2'-bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide is a chemical compound that combines the structural features of bipyridine and triphenylphosphonium. This compound is known for its unique properties and applications in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide typically involves the reaction of 5’-methyl-2,2’-bipyridine with triphenylphosphine in the presence of a brominating agent. The reaction conditions often include:
- Solvent: Commonly used solvents include dichloromethane or acetonitrile.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the bipyridine moiety.
Reduction: Reduced forms of the compound, often leading to the formation of phosphine oxides.
Substitution: Substituted derivatives where the bromide ion is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
(5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metal ions, enhancing their catalytic activity.
Biology: Employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of (5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide involves its interaction with molecular targets such as metal ions and biological macromolecules. The bipyridine moiety acts as a chelating agent, binding to metal ions and forming stable complexes. The triphenylphosphonium group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
(5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide can be compared with other similar compounds, such as:
Methyltriphenylphosphonium bromide: Lacks the bipyridine moiety, making it less versatile in coordination chemistry.
5-Methyl-2,2’-bipyridine: Does not contain the triphenylphosphonium group, limiting its applications in biological systems.
Ethyltriphenylphosphonium bromide: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and properties.
The uniqueness of (5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide lies in its combination of bipyridine and triphenylphosphonium features, providing a versatile platform for various scientific applications.
Eigenschaften
CAS-Nummer |
850462-83-8 |
|---|---|
Molekularformel |
C30H26BrN2P |
Molekulargewicht |
525.4 g/mol |
IUPAC-Name |
[6-(5-methylpyridin-2-yl)pyridin-3-yl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C30H26N2P.BrH/c1-24-17-19-29(31-21-24)30-20-18-25(22-32-30)23-33(26-11-5-2-6-12-26,27-13-7-3-8-14-27)28-15-9-4-10-16-28;/h2-22H,23H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IGXBQRVICSCFRI-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CN=C(C=C1)C2=NC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


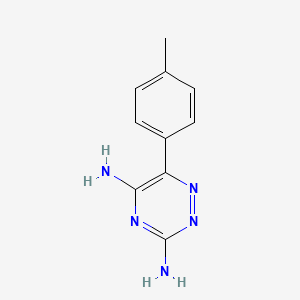
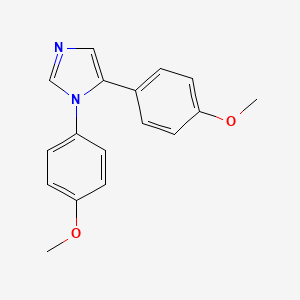
![Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-](/img/structure/B14200339.png)
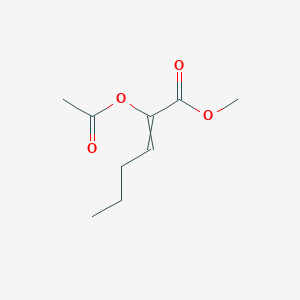
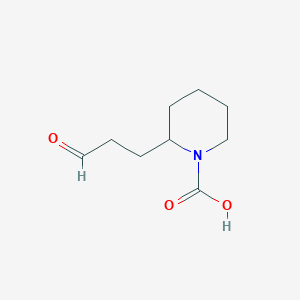
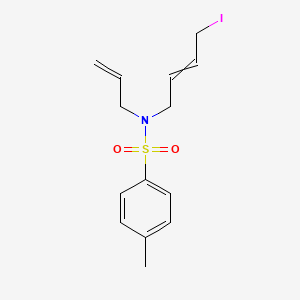

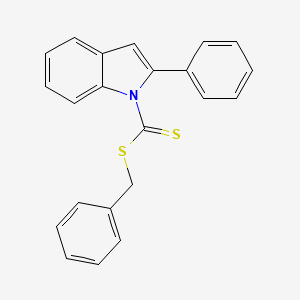
![6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile](/img/structure/B14200376.png)
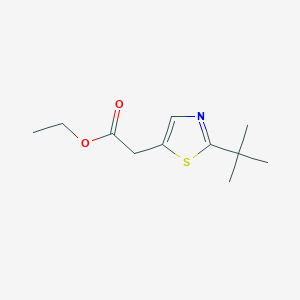
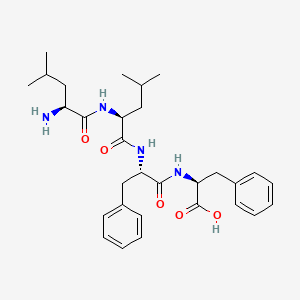
![2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14200386.png)
